![molecular formula C8H6N2 B14336030 1H-2,7-Methanocyclopenta[b]pyrazine CAS No. 98679-27-7](/img/structure/B14336030.png)
1H-2,7-Methanocyclopenta[b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2,7-Methanocyclopenta[b]pyrazine is a nitrogen-containing heterocyclic compound that features a fused ring structure comprising a cyclopentane ring and a pyrazine ring. This compound is part of a broader class of heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-2,7-Methanocyclopenta[b]pyrazine typically involves cyclization reactions. One common method is the cycloaddition of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentadiene with diazomethane can yield the desired compound through a [3+2] cycloaddition mechanism .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic processes or continuous flow synthesis. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 1H-2,7-Methanocyclopenta[b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1H-2,7-Methanocyclopenta[b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a scaffold for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1H-2,7-Methanocyclopenta[b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby modulating various signaling pathways. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Pyrrolopyrazine: Another nitrogen-containing heterocycle with similar biological activities.
Thiazolopyrazine: Features a fused ring structure with sulfur and nitrogen atoms.
Pyridopyrazine: Contains a pyridine ring fused with a pyrazine ring.
Uniqueness: 1H-2,7-Methanocyclopenta[b]pyrazine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its fused cyclopentane and pyrazine rings provide a rigid framework that can interact with various biological targets, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
98679-27-7 |
|---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
3,9-diazatricyclo[5.2.1.04,8]deca-1,3,5,7-tetraene |
InChI |
InChI=1S/C8H6N2/c1-2-7-8-5(1)3-6(10-8)4-9-7/h1-2,4,10H,3H2 |
InChI Key |
HJNSLOATMNQUGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=NC=C1N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


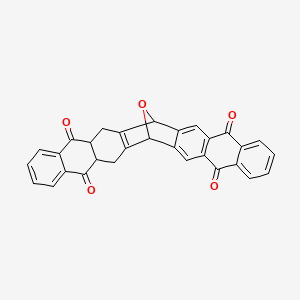
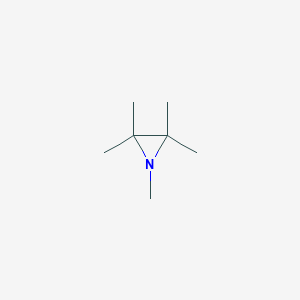
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
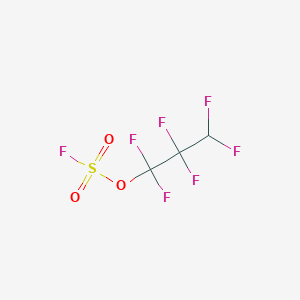
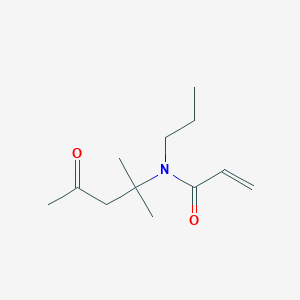
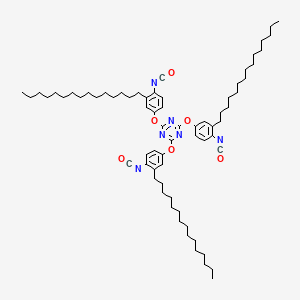
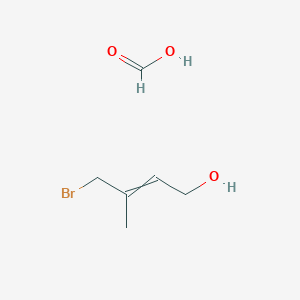
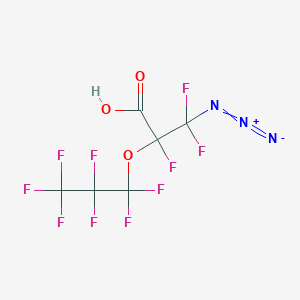

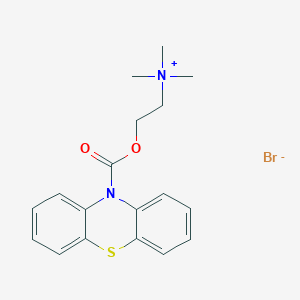
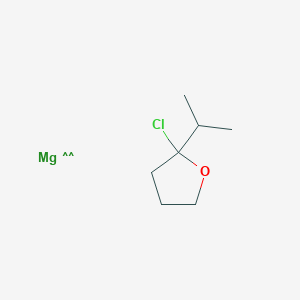


![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
